molecular formula C6H6F3N3O B2572845 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide CAS No. 1245772-95-5

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B2572845
CAS No.: 1245772-95-5
M. Wt: 193.129
InChI Key: BXAWGZZOOISDFA-UHFFFAOYSA-N
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Description

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is a compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and lipophilicity, making it a valuable building block in medicinal and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methyl hydrazine hydrochloride. This reaction is carried out under reflux conditions in a mixture of methanol and water . The resulting product is then purified through distillation or crystallization.

Industrial Production Methods

For industrial-scale production, the synthesis can be scaled up using flow chemistry techniques. This involves the lithiation of 1-methyl-5-(trifluoromethyl)-1H-pyrazole followed by trapping with electrophiles. The process is optimized to avoid precipitation and ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like sodium hydride or organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include pyrazole oxides, amines, and various substituted pyrazoles .

Scientific Research Applications

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it has been identified as a selective inhibitor of monoamine oxidase B, an enzyme involved in the breakdown of neurotransmitters. This inhibition can improve memory and cognition by increasing the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole: Another trifluoromethylated pyrazole with similar chemical properties.

    1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid: A closely related compound with a carboxylic acid group instead of a carboxamide group.

Uniqueness

1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in various research fields .

Properties

IUPAC Name

1-methyl-5-(trifluoromethyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c1-12-4(6(7,8)9)2-3(11-12)5(10)13/h2H,1H3,(H2,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXAWGZZOOISDFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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